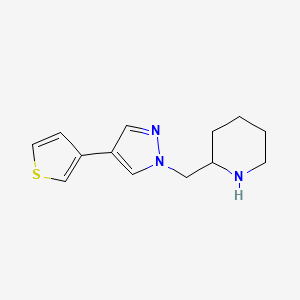

2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

CAS No.: 2098018-78-9

Cat. No.: VC3159735

Molecular Formula: C13H17N3S

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098018-78-9 |

|---|---|

| Molecular Formula | C13H17N3S |

| Molecular Weight | 247.36 g/mol |

| IUPAC Name | 2-[(4-thiophen-3-ylpyrazol-1-yl)methyl]piperidine |

| Standard InChI | InChI=1S/C13H17N3S/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11/h4,6-8,10,13-14H,1-3,5,9H2 |

| Standard InChI Key | QQZAZNPIUCWYOJ-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)CN2C=C(C=N2)C3=CSC=C3 |

| Canonical SMILES | C1CCNC(C1)CN2C=C(C=N2)C3=CSC=C3 |

Introduction

Structural Properties and Characterization

2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound with three main structural components: a piperidine ring, a pyrazole ring, and a thiophene moiety. Based on its structure, we can determine several key properties:

Physical and Chemical Properties

The compound shares the same molecular formula and molecular weight as its positional isomers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃S |

| Molecular Weight | 247.36 g/mol |

| Structural Features | Piperidine ring with substitution at position 2, pyrazole ring at position 4 connected to thiophene at position 3 |

| Physical State | Presumed solid at room temperature |

Structural Analysis

The compound consists of three primary components that define its chemical behavior:

-

A piperidine ring with substitution at position 2 (distinguishing it from its isomers)

-

A pyrazole ring connected via a methylene bridge to the piperidine

-

A thiophene ring attached at position 3 to the pyrazole moiety

The positional arrangement of these components creates a unique three-dimensional configuration that would influence its binding affinity to potential biological targets.

Comparison with Structural Isomers

Understanding the differences between 2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine and its known isomers provides valuable context.

Positional Isomers

Two structurally similar compounds have been documented in research databases:

| Compound | CAS Number | Key Difference |

|---|---|---|

| 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine | 2098046-68-3 | Substitution at position 3 on piperidine ring |

| 4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine | 2097986-78-0 | Substitution at position 4 on piperidine ring and thiophene connected at position 2 |

The substitution position on the piperidine ring (position 2 versus positions 3 or 4) likely alters the spatial arrangement of the molecule, potentially affecting:

These subtle structural differences often translate to significant variations in biological activity.

Synthesis Considerations

The synthesis of 2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine would require careful consideration of reaction conditions and precursors.

Reaction Conditions

Optimal reaction conditions would likely involve:

| Reaction Step | Potential Conditions |

|---|---|

| N-alkylation | Base (K₂CO₃, Cs₂CO₃), polar aprotic solvent (DMF, acetonitrile), moderate temperature (50-80°C) |

| Cross-coupling | Palladium catalyst, appropriate ligand system, inert atmosphere |

| Purification | Column chromatography, recrystallization |

The positional selectivity for substitution at position 2 of the piperidine would require either a pre-functionalized piperidine starting material or regioselective reaction conditions .

| Potential Activity | Structural Basis |

|---|---|

| Enzyme Inhibition | Heterocyclic scaffolds similar to kinase inhibitors |

| Receptor Modulation | Basic piperidine nitrogen for binding to GPCRs |

| Anti-inflammatory Properties | Pyrazole core similar to COX inhibitors |

| Antifungal Activity | Thiophene-containing heterocycles show antifungal properties |

These predictions would require experimental validation through biological screening assays.

Research Applications and Future Directions

The exploration of 2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine opens several avenues for research.

Medicinal Chemistry Applications

Potential applications in drug discovery include:

-

Development of focused libraries around this scaffold to explore structure-activity relationships

-

Investigation as a potential pharmacophore for specific receptor targets

-

Exploration as a building block for more complex medicinal chemistry

Future Research Directions

Key research priorities should include:

-

Establishment of efficient synthetic routes with high yield and purity

-

Comprehensive characterization using advanced analytical techniques (NMR, HRMS, X-ray crystallography)

-

Systematic biological screening against diverse targets

-

Computational modeling to predict binding modes and optimize activity

-

Metabolic stability and pharmacokinetic profiling

Investigating position-specific effects by comparing the biological activity of the 2-, 3-, and 4-substituted isomers would provide valuable structure-activity relationship data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume